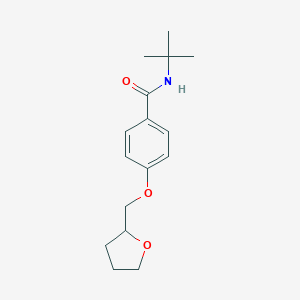![molecular formula C21H23ClN2O3 B250496 2-chloro-N-cyclohexyl-5-[(2-methoxybenzoyl)amino]benzamide](/img/structure/B250496.png)
2-chloro-N-cyclohexyl-5-[(2-methoxybenzoyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-cyclohexyl-5-[(2-methoxybenzoyl)amino]benzamide, also known as CCMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. CCMB is a derivative of N-(2-methoxybenzoyl)-N'-(4-chlorocyclohexyl) thiourea, which has been reported to exhibit antitumor and antiviral activities.
Aplicaciones Científicas De Investigación
2-chloro-N-cyclohexyl-5-[(2-methoxybenzoyl)amino]benzamide has been reported to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Studies have shown that this compound induces apoptosis in cancer cells by activating the caspase pathway. This compound has also been reported to exhibit antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
Mecanismo De Acción
The mechanism of action of 2-chloro-N-cyclohexyl-5-[(2-methoxybenzoyl)amino]benzamide involves the inhibition of tubulin polymerization, which disrupts the microtubule network in cells. This disruption leads to the activation of the caspase pathway, which ultimately results in apoptosis. This compound has also been reported to inhibit the replication of HIV and HSV by interfering with viral DNA synthesis.
Biochemical and Physiological Effects:
This compound has been reported to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to disrupt the microtubule network in cells, which leads to cell death. In addition, this compound has been reported to inhibit the replication of HIV and HSV by interfering with viral DNA synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-chloro-N-cyclohexyl-5-[(2-methoxybenzoyl)amino]benzamide in lab experiments is its potent antitumor and antiviral activities. This compound has been shown to exhibit activity against a wide range of cancer cell lines and viruses. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several potential future directions for research on 2-chloro-N-cyclohexyl-5-[(2-methoxybenzoyl)amino]benzamide. One direction is to investigate the potential of this compound as a therapeutic agent for cancer and viral infections. Another direction is to explore the structure-activity relationship of this compound to identify more potent derivatives. Finally, it would be interesting to investigate the potential of this compound as a tool compound for studying microtubule dynamics in cells.
Métodos De Síntesis
The synthesis of 2-chloro-N-cyclohexyl-5-[(2-methoxybenzoyl)amino]benzamide involves the reaction between N-(2-methoxybenzoyl)-N'-(4-chlorocyclohexyl) thiourea and 2-chlorobenzoyl chloride in the presence of triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with cyclohexylamine to obtain this compound. The yield of this compound obtained through this method is reported to be around 70%.
Propiedades
Fórmula molecular |
C21H23ClN2O3 |
|---|---|
Peso molecular |
386.9 g/mol |
Nombre IUPAC |
2-chloro-N-cyclohexyl-5-[(2-methoxybenzoyl)amino]benzamide |
InChI |
InChI=1S/C21H23ClN2O3/c1-27-19-10-6-5-9-16(19)20(25)24-15-11-12-18(22)17(13-15)21(26)23-14-7-3-2-4-8-14/h5-6,9-14H,2-4,7-8H2,1H3,(H,23,26)(H,24,25) |
Clave InChI |
DPTDONDCCMYUKX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C(=O)NC3CCCCC3 |
SMILES canónico |
COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C(=O)NC3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Isopropylbenzoyl)amino]benzamide](/img/structure/B250413.png)
![N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250414.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250417.png)


![Methyl 3-[(2-chloroanilino)carbonyl]benzoate](/img/structure/B250420.png)
![Methyl 3-[(2-ethyl-6-methylanilino)carbonyl]benzoate](/img/structure/B250423.png)
![Methyl 3-[(4-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250428.png)
![Methyl 3-{[2-(allyloxy)anilino]carbonyl}benzoate](/img/structure/B250429.png)
![Methyl 3-{[(1-benzyl-4-piperidinyl)amino]carbonyl}benzoate](/img/structure/B250430.png)
![N-[3-(isobutyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250433.png)
![Methyl 4-[(4-fluorophenyl)carbamoyl]benzoate](/img/structure/B250434.png)
![Methyl 4-[(3-chlorophenyl)carbamoyl]benzoate](/img/structure/B250437.png)
![Methyl 4-[(2-fluorophenyl)carbamoyl]benzoate](/img/structure/B250438.png)
